

An In-depth Technical Guide to CI-1007 for Neuroscience Research Applications

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Compound of Interest		
Compound Name:	PD-134672	
Cat. No.:	B1243242	Get Quote

Disclaimer: No specific information could be found for the compound "**PD-134672**." Based on the nomenclature, it is plausible that this is a typographical error. This guide focuses on CI-1007, a well-characterized dopamine D2 receptor partial agonist with a similar "PD" heritage from its developing company, Parke-Davis. This document provides a comprehensive technical overview of CI-1007 for researchers, scientists, and drug development professionals.

Core Compound Information

Compound Name: CI-1007 Chemical Name: (R)-(+)-1,2,3,6-Tetrahydro-4-phenyl-1-[(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine maleate Class: Dopamine D2 Receptor Partial Agonist Therapeutic Potential: Antipsychotic

Mechanism of Action

CI-1007 is a potent and selective dopamine D2 receptor partial agonist.[1][2] Its mechanism of action is centered on its ability to modulate dopaminergic neurotransmission. In states of excessive dopamine activity, a partial agonist will act as a functional antagonist, reducing the overall receptor stimulation. Conversely, in states of low dopamine, it will provide a baseline level of receptor activation. This "fine-tuning" of the dopaminergic system is a key characteristic of D2 receptor partial agonists.[3]

CI-1007 exhibits a high affinity for D2 and D3 receptors, with lower affinity for D4 receptors.[1] It demonstrates limited agonist activity at postsynaptic dopamine receptors, suggesting a



preferential action on presynaptic D2 autoreceptors which regulate dopamine synthesis and release.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for CI-1007 from various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities (Ki)

Receptor Subtype	Radioligand	Tissue/Cell Line	Ki (nM)	Reference
Rat Striatal DA	[3H]N- propylnorapomor phine	Rat Striatum	3	[1]
Human D2L	[3H]Spiperone	Cloned Human D2L	25.5	[1]
Human D3	[3H]Spiperone	Cloned Human D3	16.6	[1]
Human D4.2	[3H]Spiperone	Cloned Human D4.2	90.9	[1]
Serotonin-1A (5- HT1A)	-	-	Submicromolar	[1]
Alpha-2 Adrenergic	-	-	Submicromolar	[1]
5-HT2	-	-	Submicromolar	[1]
Alpha-1 Adrenergic	-	-	Negligible	[1]
Dopamine D1	-	-	Negligible	[1]

Table 2: Functional Assay Data



Assay Type	Cell Line	Parameter Measured	Effect of CI- 1007	Reference
cAMP Accumulation	GH4C1 cells (expressing human D2L)	Inhibition of forskolin-induced cAMP	53% intrinsic activity relative to quinpirole (full agonist)	[1]

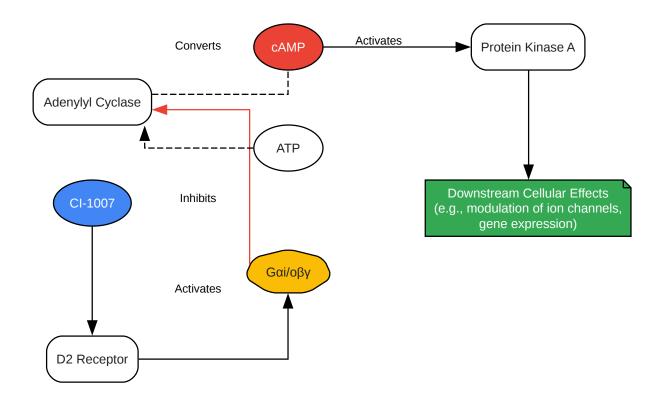
Table 3: In Vivo Neurochemical and Behavioral Effects

Experimental Model	Parameter Measured	Effect of CI-1007	Reference
In Vivo Microdialysis (Rat Striatum & Nucleus Accumbens)	Dopamine Overflow	Decreased	[1]
In Vivo Microdialysis (Rat Brain)	Dopamine Synthesis (DOPA accumulation)	Reduced	[1]
In Vivo Microdialysis (Rat Brain)	Dopamine Metabolism (DOPAC and HVA)	Reduced	[1]
Electrophysiology (Substantia Nigra DA neurons)	Neuronal Firing Rate	Inhibited	[2]
Behavioral Assay (Mice and Rats)	Spontaneous Locomotor Activity	Inhibited	[2]
Behavioral Assay (Rats)	Apomorphine- stimulated Behaviors	Inhibited (weak postsynaptic antagonist)	[2]
Behavioral Assay (Squirrel Monkeys)	Sidman Avoidance Responding	Potently inhibited	[2]

Signaling Pathways



Activation of the D2 dopamine receptor by a partial agonist like CI-1007 initiates a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylyl cyclase through the $G\alpha i/o$ subunit of the G-protein complex, leading to a decrease in intracellular cyclic AMP (cAMP) levels.



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Dopamine D2 receptor partial agonist signaling pathway.

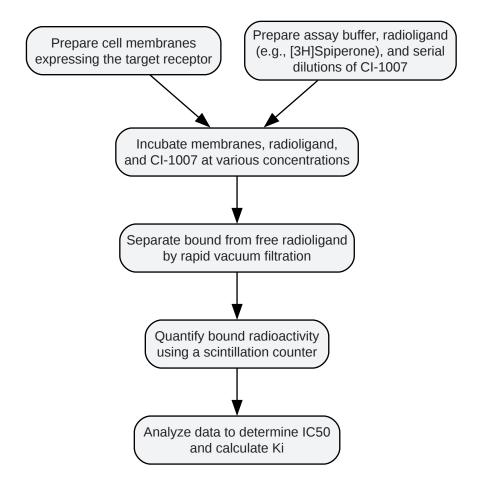
Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.

Radioligand Binding Assay (Competitive)

This protocol outlines the steps to determine the binding affinity (Ki) of CI-1007 for dopamine receptors.





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Workflow for a competitive radioligand binding assay.

Methodology:

- Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine receptor of interest in a cold buffer and centrifuge to pellet the membranes.
 Resuspend the pellet in fresh buffer.
- Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone), and varying concentrations of CI-1007. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known antagonist, e.g., haloperidol).
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.



- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot
 the percentage of specific binding against the log concentration of CI-1007 and fit the data
 using non-linear regression to determine the IC50 value. Calculate the Ki value using the
 Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the partial agonist activity of CI-1007 by quantifying its effect on intracellular cAMP levels.

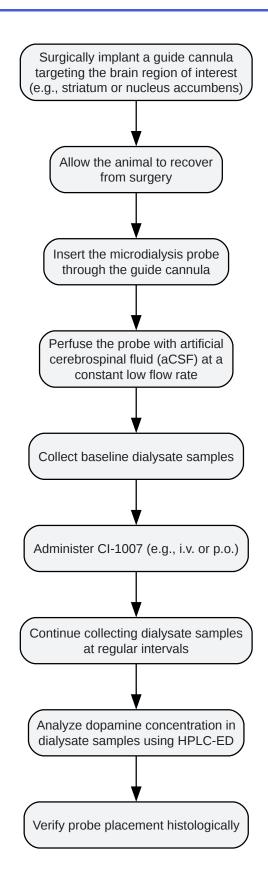
Methodology:

- Cell Culture: Plate cells stably expressing the human D2L receptor (e.g., GH4C1 cells) in a suitable multi-well plate and grow to confluence.
- Assay: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
- Stimulation: Stimulate the cells with forskolin (to induce cAMP production) in the presence of varying concentrations of CI-1007 or a reference full agonist (e.g., quinpirole).
- Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).
- Data Analysis: Generate dose-response curves by plotting the cAMP levels against the log concentration of the agonist. Determine the EC50 and Emax values for CI-1007 and compare the Emax to that of the full agonist to calculate the intrinsic activity.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of freely moving animals.





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